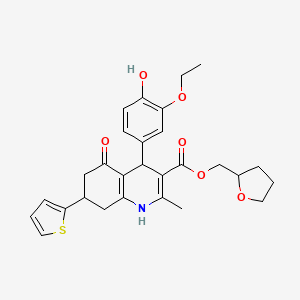
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexane ring with two ketone groups at positions 1 and 3, and a 2-(2-hydroxyethylaminomethylene) group at position 2. The presence of the 5,5-dimethyl groups adds to its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- typically involves the condensation of cyclohexane-1,3-dione with 2-(2-hydroxyethylamino)acetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the aminomethylene linkage. The reaction is typically conducted at room temperature to moderate temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethylene group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- has a wide range of applications in scientific research:
作用機序
The mechanism by which Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- exerts its effects involves its interaction with various molecular targets. The aminomethylene group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog without the aminomethylene and dimethyl groups, used as a building block in organic synthesis.
2-(Dimethylamino)methylene-1,3-cyclohexanedione: Similar structure but with a dimethylamino group, used in the synthesis of heterocyclic compounds.
Uniqueness
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the hydroxyethylaminomethylene group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
3-hydroxy-2-(2-hydroxyethyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-11(2)5-9(14)8(10(15)6-11)7-12-3-4-13/h7,13-14H,3-6H2,1-2H3 |
InChIキー |
RYLVERRZOXGSED-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(C(=O)C1)C=NCCO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B11636583.png)
![2-(2-Hydroxy-1-naphthyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11636585.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636588.png)
![N-(4-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636594.png)

![{(2E)-2-[(2E)-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11636603.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636608.png)
![6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11636628.png)
![2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11636642.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636650.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)

![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)
